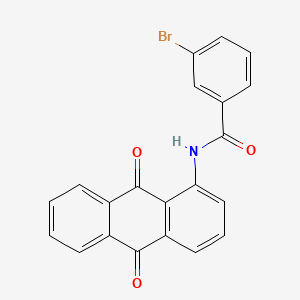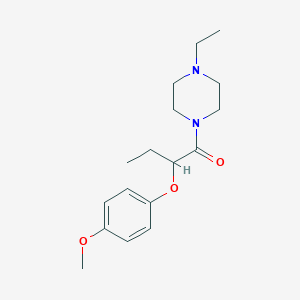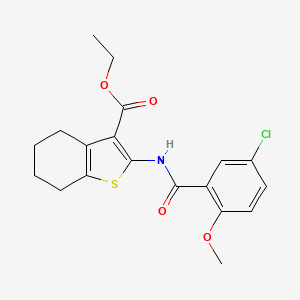![molecular formula C18H18Cl2N4O B5248005 6-AMINO-4-[3-(DICHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B5248005.png)
6-AMINO-4-[3-(DICHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-[3-(dichloromethyl)-2,4,6-trimethylphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and agrochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-[3-(dichloromethyl)-2,4,6-trimethylphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves a multi-component reaction. One common method involves the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media without the use of a catalyst . This method is advantageous due to its mild conditions, high yields, and environmentally benign procedure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for scalability and cost-effectiveness would be essential. The avoidance of catalysts and the use of aqueous media make the process more sustainable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-4-[3-(dichloromethyl)-2,4,6-trimethylphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-Amino-4-[3-(dichloromethyl)-2,4,6-trimethylphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 6-amino-4-[3-(dichloromethyl)-2,4,6-trimethylphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles
- Methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate
Uniqueness
6-Amino-4-[3-(dichloromethyl)-2,4,6-trimethylphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is unique due to its specific structural features, such as the dichloromethyl and trimethylphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
6-amino-4-[3-(dichloromethyl)-2,4,6-trimethylphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O/c1-7-5-8(2)13(16(19)20)9(3)12(7)15-11(6-21)17(22)25-18-14(15)10(4)23-24-18/h5,15-16H,22H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLFFJCDBUFYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C2C(=C(OC3=NNC(=C23)C)N)C#N)C)C(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-butoxyphenyl)methyl]-3,4-difluoroaniline;hydrochloride](/img/structure/B5247940.png)



malonate](/img/structure/B5247952.png)

![N-methyl-N'-[(1-phenylcyclopentyl)methyl]oxamide](/img/structure/B5247977.png)
![6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5247979.png)
![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5247992.png)
![N-(4-fluorobenzyl)-3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5247996.png)
![2-(4-Chlorophenoxy)-1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid](/img/structure/B5248002.png)

![4-bromo-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5248006.png)

